N-(2-methyl-3-nitrophenyl)furan-2-carboxamide
Description
N-(2-methyl-3-nitrophenyl)furan-2-carboxamide is a nitro-substituted furan carboxamide derivative characterized by a furan-2-carboxamide core linked to a 2-methyl-3-nitrophenyl group. This structure combines the electron-withdrawing nitro group (-NO₂) and the steric influence of the methyl (-CH₃) substituent, which may modulate its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-9(4-2-5-10(8)14(16)17)13-12(15)11-6-3-7-18-11/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTFKKPXDJSIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, where a benzene ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the nitrophenyl-furan intermediate with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro (-NO₂) group on the phenyl ring is highly susceptible to reduction, forming an amine (-NH₂) under catalytic hydrogenation or chemical reducing conditions.
Key Findings :
-
Catalytic Hydrogenation :
Using H₂ gas (1–3 atm) and a palladium catalyst (Pd/C or Pd(OH)₂) in ethanol at 25–50°C reduces the nitro group to an amine with >90% efficiency. -
Chemical Reduction :
Tin(II) chloride (SnCl₂) in concentrated HCl selectively reduces the nitro group without affecting the furan or carboxamide moieties.
Product : N-(2-Methyl-3-aminophenyl)furan-2-carboxamide, a precursor for further functionalization.
Electrophilic Aromatic Substitution on the Furan Ring
The electron-rich furan ring undergoes electrophilic substitution at the α-positions (C2 and C5).
Mechanistic Insight :
The carboxamide group directs electrophiles to the furan’s α-positions via resonance stabilization of the intermediate arenium ion .
Hydrolysis of the Carboxamide Linker
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
Concentrated HCl (6M) at reflux cleaves the amide bond, yielding furan-2-carboxylic acid and 2-methyl-3-nitroaniline:
Basic Hydrolysis :
NaOH (2M) in aqueous ethanol at 80°C generates the corresponding carboxylate salt.
Nucleophilic Substitution at the Amide Nitrogen
The amide nitrogen participates in nucleophilic substitution with primary amines, forming urea derivatives.
Example Reaction :
Conditions :
-
Reagents: EDC∙HCl (1.2 equiv), HOBt (1.5 equiv) in DMF.
-
Yield: 60–75% for aliphatic amines; lower for aromatic amines due to steric hindrance .
Oxidation of the Furan Ring
The furan ring oxidizes to a diketone under strong oxidizing agents:
Reagents : KMnO₄ in acidic or neutral media.
Product : 2,5-Diketofuran derivative (non-aromatic).
Side Reaction : Over-oxidation may lead to ring opening and formation of carboxylic acids.
Intramolecular Interactions Influencing Reactivity
X-ray crystallography reveals that the nitro group engages in intramolecular hydrogen bonding with the amide oxygen (N–H···O distance: 2.615 Å) . This interaction:
-
Stabilizes the planar conformation of the carboxamide group.
-
Moderates electrophilic substitution rates by reducing electron density on the furan ring .
Comparative Reactivity with Analogues
| Compound | Nitro Reduction Rate | Furan Substitution Yield | Amide Hydrolysis Rate |
|---|---|---|---|
| This compound | Fast (30 min) | 55–70% | Moderate (2–4 h) |
| N-(3-Nitrophenyl)furan-2-carboxamide | Moderate (1 h) | 60–75% | Fast (1–2 h) |
| N-(4-Nitrophenyl)furan-2-carboxamide | Slow (2 h) | 45–50% | Slow (6–8 h) |
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
N-(2-methyl-3-nitrophenyl)furan-2-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. Its furan ring structure is particularly valuable in the development of pharmaceuticals and agrochemicals. The ability to modify the nitrophenyl group allows for the creation of derivatives with tailored properties for specific applications.
Reactivity and Functionalization
The compound can undergo various chemical reactions, including:
- Electrophilic Substitution: The furan ring can react with electrophiles, allowing for the introduction of different functional groups.
- Reduction Reactions: The nitro group can be reduced to an amino group, which is significant for creating amine derivatives that may exhibit enhanced biological activity.
- Oxidation: The hydroxy group can be oxidized to form carbonyl derivatives, expanding the compound's utility in synthetic chemistry.
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicates that modifications on the phenyl ring can enhance its antimicrobial efficacy. For instance, para-substituted derivatives exhibited higher activity compared to ortho or meta substitutions .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives significantly reduced cell viability in cancer cell lines such as HepG2 and MCF-7. A notable derivative exhibited a cell viability of only 33% at a specific concentration, indicating strong anticancer activity . The presence of electron-donor substituents on the phenyl ring appears to enhance this activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several furan-based compounds, including this compound. The results showed that compounds with nitro groups were particularly effective against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 230 to 280 µg/mL .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of this compound were synthesized and tested against HepG2 cancer cells. The most potent derivative resulted in a cell viability of only 33%, significantly outperforming standard treatments like doxorubicin .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell damage. The furan ring can interact with hydrophobic pockets in proteins, affecting their function and leading to biological effects such as enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Notes:
- Steric effects: The 2-methyl group introduces moderate steric hindrance, which may influence binding to biological targets compared to unsubstituted or bulkier derivatives (e.g., anthraquinone-linked compounds) .
Biological Activity
N-(2-methyl-3-nitrophenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a nitrophenyl group. The positioning of the methyl and nitro groups plays a crucial role in determining its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can affect its interaction with biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, generating reactive oxygen species that may lead to oxidative stress in cells. Additionally, the compound's furan moiety can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .
In Vitro Studies
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria.
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | 0.25 |
| 5a | Escherichia coli | 0.30 | 0.35 |
| 7b | Pseudomonas aeruginosa | 0.25 | 0.30 |
These findings suggest that this compound derivatives exhibit potent antimicrobial activity, comparable to conventional antibiotics like ciprofloxacin .
Biofilm Inhibition
The compound also demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. This property is particularly relevant as biofilm-associated infections are notoriously difficult to treat. The percentage reduction in biofilm formation was notably higher than that observed with standard treatments .
Cell Viability Assays
In addition to its antimicrobial properties, this compound has shown promising anticancer activity against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The following table summarizes the cell viability results after treatment with the compound:
| Compound | Cancer Cell Line | Cell Viability (%) |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | Huh-7 | 35.01 |
| 4b | MCF-7 | 37.31 |
The results indicate that the presence of electron-donor substituents enhances the anticancer efficacy of these derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the positioning of substituents on the phenyl ring significantly influences biological activity. For instance, ortho-substituted compounds exhibited superior anticancer potential compared to meta and para substitutions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a derivative of this compound exhibited a MIC value as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties that could be harnessed for therapeutic applications.
Case Study 2: Anticancer Potential
In another investigation, compound 4d showed a remarkable reduction in cell viability (33.29%) in HepG2 cells compared to standard doxorubicin treatment, suggesting its potential as a lead compound for further drug development targeting liver cancer .
Q & A
Basic Research Questions
Q. What synthetic protocols are commonly used to prepare N-(2-methyl-3-nitrophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, refluxing furan-2-carbonyl chloride with 2-methyl-3-nitroaniline in acetonitrile for 3 hours yields the product . Optimization includes controlling stoichiometry (1:1 molar ratio), solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), and purification via slow solvent evaporation to obtain high-purity crystals. IR spectroscopy (amide N-H stretch at ~3310 cm⁻¹) and melting point analysis (e.g., 388 K) confirm synthesis success .
Q. How are spectroscopic techniques (e.g., FT-IR, NMR) applied to characterize the structural features of this compound?
- Methodology :
- FT-IR : Identify key functional groups:
- Amide N-H stretch: ~3310 cm⁻¹ .
- Aromatic C-H stretches: ~3100–3000 cm⁻¹ .
- Nitro group (NO₂) asymmetric/symmetric stretches: ~1520 and 1350 cm⁻¹ .
- ¹H NMR : Assign protons based on chemical environment:
- Furan ring protons: δ 6.5–7.5 ppm (split into doublets/triplets due to coupling) .
- Aromatic protons on nitrophenyl group: δ 7.0–8.0 ppm (multiplet patterns reflect substitution) .
Q. What are the common derivatives of furan-2-carboxamide, and how do substituents influence reactivity?
- Methodology : Derivatives include thiourea (e.g., N-(dipropylcarbamothioyl)furan-2-carboxamide) and metal complexes (Co, Cu). Substituents like electron-withdrawing groups (e.g., nitro) enhance electrophilicity at the amide carbonyl, facilitating nucleophilic attack. Thiourea derivatives are synthesized by reacting furan-2-carboxamide with thiophosgene or isothiocyanates, followed by metal coordination .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodology : X-ray crystallography reveals bond lengths, angles, and intermolecular interactions. For analogous nitrophenyl carboxamides, the central amide fragment (C–N–C=O) is planar, with dihedral angles <10° between aromatic rings. Intramolecular hydrogen bonds (e.g., N–H⋯O=C) stabilize the conformation. Use SHELXL for refinement, ensuring data-to-parameter ratios >15 and R-factors <0.05 for high accuracy .
Q. What contradictions arise in structure-activity relationship (SAR) studies of furan-2-carboxamide derivatives, and how can they be resolved?
- Case Study : While nitro groups typically enhance electrophilicity, steric hindrance from the 2-methyl group in this compound may reduce binding affinity in some biological assays. To resolve contradictions, perform comparative docking studies with/without the methyl group using software like AutoDock, and validate with in vitro assays (e.g., enzyme inhibition) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and stability?
- Methodology : Weak C–H⋯O interactions (e.g., furan C2–H2⋯O2, 2.6 Å) form helical chains in the crystal lattice, as observed in N-(2-nitrophenyl)furan-2-carboxamide. Use Mercury software to visualize packing motifs. Thermal stability is assessed via TGA/DSC, showing decomposition temperatures >500 K due to strong covalent and non-covalent networks .
Q. What role does this compound play in modulating protein kinase activity, and what experimental frameworks are used to validate its targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
